LYN-1604 hydrochloride

Beschreibung

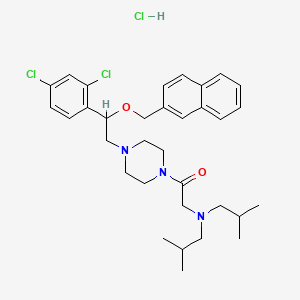

This compound is a piperazine-derived molecule with a complex structure featuring a bis(2-methylpropyl)amino group, a 2,4-dichlorophenyl aromatic ring, and a naphthalen-2-ylmethoxy substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are commonly studied for their pharmacological properties, including antifungal, antipsychotic, and antiparasitic activities .

Eigenschaften

IUPAC Name |

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFDUNOLEJSFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

LYN-1604 (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können LYN-1604 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

LYN-1604 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivierung von ULK1 und seine Rolle bei der Autophagie zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Zelltod und die Autophagie in verschiedenen Zelllinien.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von triple-negativem Brustkrebs und anderen Krebsarten untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und therapeutischer Strategien

Wirkmechanismus

LYN-1604 (Hydrochlorid) entfaltet seine Wirkung durch Aktivierung von ULK1, einem Schlüsselregulator der Autophagie. Die Aktivierung von ULK1 führt zur Bildung des ULK-Komplexes (ULK1-mATG13-FIP200-ATG101), der autophagy-abhängigen Zelltod induziert. Dieser Mechanismus ist besonders wirksam bei triple-negativem Brustkrebszellen, wo LYN-1604 sowohl Autophagie- als auch Apoptosewege induziert.

Analyse Chemischer Reaktionen

Types of Reactions

LYN-1604 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert LYN-1604 into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

Wissenschaftliche Forschungsanwendungen

LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the activation of ULK1 and its role in autophagy.

Biology: Investigated for its effects on cell death and autophagy in various cell lines.

Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other cancers.

Industry: Potential applications in the development of new drugs and therapeutic strategies

Wirkmechanismus

LYN-1604 (hydrochloride) exerts its effects by activating ULK1, which is a key regulator of autophagy. The activation of ULK1 leads to the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101), which induces autophagy-dependent cell death. This mechanism is particularly effective in triple-negative breast cancer cells, where LYN-1604 induces both autophagy and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their piperazine core and substituents. Below is a comparative analysis with key compounds:

Key Findings:

Pharmacophore Variation: The target compound replaces the imidazole group (common in azole antifungals) with a naphthalen-2-ylmethoxy group. The bis(2-methylpropyl)amino group increases lipophilicity, which could enhance tissue penetration but may raise toxicity concerns compared to hydroxypropyl-substituted piperazines .

Activity and Selectivity :

- Compounds with dichlorophenyl groups (e.g., ) typically exhibit broad-spectrum antifungal activity. The target compound’s naphthalene group may confer selectivity against specific fungal strains or improve pharmacokinetics .

- Hydroxypropyl-substituted piperazines () are less likely to cross cell membranes due to their polarity, limiting their use in systemic infections .

Metabolic Stability :

- The dioxolane ring in ’s compound improves metabolic stability by resisting oxidative degradation. The target compound lacks this feature, suggesting shorter half-life unless stabilized by the naphthalene moiety .

Biologische Aktivität

The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone; hydrochloride , also known as LYN 1604 dihydrochloride, is a complex organic molecule with potential therapeutic applications in neuropharmacology and oncology. Its unique structural features, including a piperazine ring and various aromatic groups, suggest significant biological activity.

Chemical Structure

The chemical structure of LYN 1604 can be summarized as follows:

- Chemical Formula : C33H44Cl3N3O2

- Molecular Weight : 590.09 g/mol

- Structural Components :

- Piperazine ring

- Dichlorophenyl group

- Naphthalenemethoxy moiety

Biological Activity Overview

Preliminary studies indicate that LYN 1604 exhibits notable biological activities, particularly as an agonist for UNC-51-like kinase 1 (ULK1), which plays a crucial role in autophagy and cellular metabolism. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmacological applications.

The specific mechanisms through which LYN 1604 exerts its effects include:

- ULK1 Activation : Promotes autophagy, potentially leading to reduced tumor growth.

- Neuropharmacological Effects : Potential interactions with neurotransmitter systems, suggesting applications in treating psychiatric disorders.

In Vivo Studies

Recent studies have demonstrated the efficacy of LYN 1604 in various animal models:

- Tumor Growth Inhibition : In mouse xenograft models, LYN 1604 significantly inhibited tumor growth, indicating its potential as an anticancer agent .

- Bone Loss Reduction : The compound also showed promise in reducing bone loss in osteoporosis models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of LYN 1604 against other similar compounds:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| LYN 1604 | Piperazine derivative | Potential antipsychotic/anticancer | Unique combination of naphthalene and dichlorophenyl groups |

| Duloxetine | SNRI | Depression/Anxiety | Dual action on serotonin and norepinephrine |

| Venlafaxine | SNRI | Depression | Dose-dependent effects on norepinephrine |

| Lurasidone | Atypical antipsychotic | Schizophrenia | Multi-receptor targeting |

Pharmacological Applications

The potential applications of LYN 1604 extend across several therapeutic areas:

- Neuropharmacology : As a potential treatment for mood disorders due to its interaction with serotonin and norepinephrine pathways.

- Oncology : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.

Future Directions for Research

Further investigation is warranted to explore:

- The detailed mechanism of action at the molecular level.

- Long-term effects and safety profiles in clinical settings.

- Potential modifications to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.